molecular formula C24H21N3O5 B4803582 methyl (3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate CAS No. 6066-78-0

methyl (3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B4803582
CAS No.: 6066-78-0
M. Wt: 431.4 g/mol
InChI Key: QXNDSOLZJAQKMP-YBFXNURJSA-N
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Description

The compound methyl (3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate is a heterocyclic organic molecule featuring:

  • Indole core: A 1H-indol-1-yl group substituted at the 3-position.
  • Trioxotetrahydropyrimidinylidene moiety: A 2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene group linked via an ethylene bridge to the indole.
  • 3,5-Dimethylphenyl substituent: Positioned at the 1-site of the pyrimidinylidene ring.
  • Methyl acetate ester: Attached to the indole nitrogen.

Molecular Formula: Estimated as C₂₃H₂₁N₃O₅ (based on substitution patterns in ). Molar Mass: ~419.4 g/mol. Key Features: The 3,5-dimethylphenyl group enhances steric bulk and lipophilicity compared to simpler alkyl substituents.

Properties

IUPAC Name

methyl 2-[3-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-14-8-15(2)10-17(9-14)27-23(30)19(22(29)25-24(27)31)11-16-12-26(13-21(28)32-3)20-7-5-4-6-18(16)20/h4-12H,13H2,1-3H3,(H,25,29,31)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDSOLZJAQKMP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)OC)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)OC)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365439
Record name AC1LYKG8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6066-78-0
Record name AC1LYKG8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Analog 1 : Methyl {3-[(1-Ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate (CAS 640258-14-6)
  • Molecular Formula : C₁₈H₁₇N₃O₅
  • Molar Mass : 355.34 g/mol
  • Substituent : Ethyl group at the pyrimidinylidene 1-position.
  • Comparison: The target compound replaces ethyl with 3,5-dimethylphenyl, increasing molar mass by ~64 g/mol. Steric hindrance may reduce solubility but improve binding specificity in hydrophobic pockets.
Analog 2 : (4E)-2-Acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Derivatives
  • Example : (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
    • Molecular Formula : C₁₃H₁₁N₃O₄
    • Molar Mass : 273.24 g/mol
    • Key Groups : Pyrazolone ring, nitro substituent.
  • Pyrazolone derivatives exhibit lower molecular weights (~273 vs. ~419 g/mol), suggesting better compliance with Lipinski’s Rule of Five.
Analog 3 : (Indol-2-yl)-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanone
  • Molecular Features : Trifluoromethylpyrazole linked to indole.
  • Comparison: The trifluoromethyl group in Analog 3 enhances metabolic stability and electronegativity, whereas the target compound’s dimethylphenyl group prioritizes aromatic interactions. The acetate ester in the target compound may act as a prodrug, unlike the methanone group in Analog 3.

Physicochemical Properties (Inferred)

Property Target Compound Analog 1 Analog 2
Molecular Formula C₂₃H₂₁N₃O₅ (estimated) C₁₈H₁₇N₃O₅ C₁₃H₁₁N₃O₄
Molar Mass (g/mol) ~419.4 355.34 273.24
Substituent 3,5-Dimethylphenyl Ethyl 2-Nitrophenyl
Key Functional Groups Trioxopyrimidine, ester Trioxopyrimidine, ester Pyrazolone, nitro
LogP (Estimated) Higher (bulky aryl) Moderate (alkyl) Moderate (polar nitro)
Hydrogen-Bond Acceptors 5 5 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

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